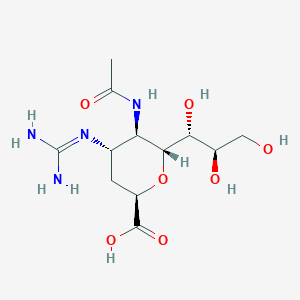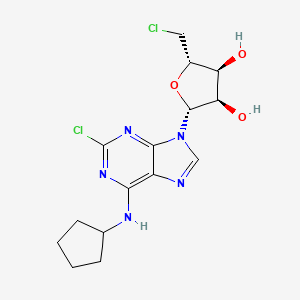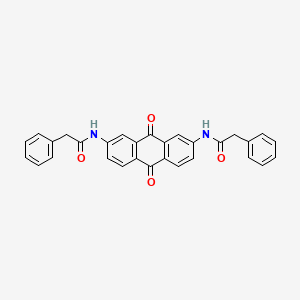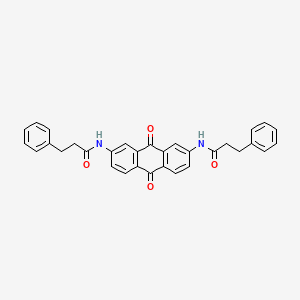![molecular formula C7H4O5P- B10841437 2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
2-[(Dioxidophosphino)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dioxidofosforanil)oxi]benzoato es un compuesto orgánico con la fórmula molecular C₇H₅O₅P.
Métodos De Preparación
La síntesis de 2-[(Dioxidofosforanil)oxi]benzoato típicamente involucra la reacción de derivados del ácido benzoico con oxicloruro de fósforo (POCl₃) en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas. El producto luego se purifica utilizando técnicas estándar como recristalización o cromatografía .
Análisis De Reacciones Químicas
2-[(Dioxidofosforanil)oxi]benzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar productos de mayor estado de oxidación.
Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio (KMnO₄) y agentes reductores como hidruro de aluminio y litio (LiAlH₄).
Aplicaciones Científicas De Investigación
2-[(Dioxidofosforanil)oxi]benzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con varias biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como agente antimicrobiano.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-[(Dioxidofosforanil)oxi]benzoato implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos. Esta interacción puede interrumpir los procesos celulares normales, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el organismo objetivo .
Comparación Con Compuestos Similares
2-[(Dioxidofosforanil)oxi]benzoato es único en comparación con otros derivados del ácido benzoico debido a la presencia del grupo dioxidofosforanil. Compuestos similares incluyen:
Ácido benzoico: Un ácido carboxílico aromático simple con diversas aplicaciones en la conservación de alimentos y la medicina.
Ácido salicílico: Un derivado del ácido benzoico con grupo hidroxilo, ampliamente utilizado en productos para el cuidado de la piel.
Fosfinatooxibenzoato: Otro derivado con grupos funcionales similares pero diferentes propiedades químicas.
Propiedades
Fórmula molecular |
C7H4O5P- |
|---|---|
Peso molecular |
199.08 g/mol |
InChI |
InChI=1S/C7H5O5P/c8-7(9)5-3-1-2-4-6(5)12-13(10)11/h1-4H,(H,8,9)/p-1 |
Clave InChI |
CEHNRTFNHMGQGW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])OP(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
